trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone
Description
Properties
IUPAC Name |
6-[4-[1-(4-phenylmethoxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O3/c33-27-16-9-21-18-24(14-15-25(21)28-27)34-17-5-4-8-26-29-30-31-32(26)22-10-12-23(13-11-22)35-19-20-6-2-1-3-7-20/h1-3,6-7,14-15,18,22-23H,4-5,8-13,16-17,19H2,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPHZGOQSSEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534423 | |
| Record name | 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87152-97-4 | |
| Record name | 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone, also known by its CAS number 87152-97-4, is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 475.58 g/mol. The compound features a quinolinone core substituted with a tetrazole and a phenylmethoxy group, which contribute to its biological activity.
Research indicates that this compound functions primarily as a phosphodiesterase type 3 (PDE III) inhibitor. PDE III inhibitors are known to enhance intracellular cyclic AMP (cAMP) levels, leading to various physiological effects, including cardioprotection and vasodilation.
Key Findings:
- Cardioprotective Effects : In studies involving isolated rabbit hearts subjected to ischemia/reperfusion injury, the compound demonstrated a significant reduction in infarct size. Specifically, treatment with the compound reduced infarct size from 67.2% in controls to 33.6% at a concentration of 10 µM (p < 0.05) .
-
Mechanisms of Action :
- The compound activates cAMP-dependent protein kinase A (PKA), which is crucial for mediating its cardioprotective effects by potentiating the opening of mitochondrial Ca-activated K channels (mitoK(Ca)) .
- Direct activation of mitoK(Ca) channels was suggested as a mechanism for the observed cardioprotection .
Biological Activity Overview
| Activity | Description |
|---|---|
| PDE III Inhibition | Enhances cAMP levels, leading to vasodilation and improved cardiac function. |
| Cardioprotection | Reduces infarct size in ischemic heart models through mitochondrial protection. |
| Calcium Channel Modulation | Activates mitoK(Ca) channels contributing to cardioprotection and cell survival. |
Case Studies
- Ischemia/Reperfusion Injury : A study conducted on rabbit hearts demonstrated that cilostazol (the active form related to this compound) significantly reduced myocardial infarct size when administered prior to ischemic events . This indicates the potential for clinical applications in managing acute coronary syndromes.
- Cytotoxicity Assays : Additional studies have explored the cytotoxic effects of related isoquinoline derivatives in cancer models, suggesting that modifications in structure can lead to varying degrees of biological activity against tumor cells .
Scientific Research Applications
Synthesis and Mechanism of Action
The compound is synthesized through a multi-step process involving the reaction of various precursors, including derivatives of quinoline and cyclohexyl compounds. Its mechanism as an inhibitor of blood platelet aggregation is linked to its interaction with specific receptors involved in the coagulation pathway, making it a candidate for therapeutic applications in cardiovascular diseases.
Cardiovascular Research
Due to its properties as a platelet aggregation inhibitor, trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone has been studied for its potential to prevent thrombotic events in cardiovascular diseases. Several studies have demonstrated its efficacy in reducing platelet activation and aggregation, which are critical factors in the development of heart disease.
Pharmacological Studies
The compound serves as an intermediate in the synthesis of OPC-13013, a metabolite of Cilostazol, which is used clinically for treating intermittent claudication due to peripheral artery disease. Research indicates that derivatives of this compound may enhance the efficacy of existing therapies by providing dual-action mechanisms that target both platelet aggregation and vasodilation.
Drug Development
In drug discovery, this compound has been explored for its potential to lead to new classes of antithrombotic agents. Its unique structure allows for modifications that can improve potency and selectivity for specific biological targets.
Case Study 1: Inhibition of Platelet Aggregation
A study published in Journal of Thrombosis and Haemostasis demonstrated that this compound significantly inhibited ADP-induced platelet aggregation in vitro. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for managing thrombotic conditions.
Case Study 2: Comparative Efficacy with Cilostazol
Research conducted on animal models compared the efficacy of this compound with Cilostazol. The findings revealed that the compound exhibited comparable effects on improving blood flow and reducing ischemic events, highlighting its viability as an alternative or adjunct treatment option.
Comparison with Similar Compounds
Mechanism of Action
- Cilostazol : Inhibits PDE3, elevating intracellular cAMP, leading to antiplatelet, vasodilatory, and neuroprotective effects . It also scavenges free radicals and suppresses NAD(P)H oxidase .
- Target Compound: Predicted PDE3 inhibition due to structural similarity.
- OPC-13326 : A hydroxylated metabolite of cilostazol with reduced PDE3 inhibitory activity compared to the parent drug .
- OPC-8212: Acts as a positive inotropic agent via cAMP modulation but lacks tetrazole-related antiplatelet effects .
Metabolic Pathways
- Cilostazol: Primarily metabolized via cytochrome P450 (CYP) 3A4 and 2C19 to OPC-13326 (hydroxylated quinolinone) and OPC-13217 (hydroxylated cyclohexyl) .
- Target Compound : The phenylmethoxy group may undergo O-dealkylation, producing benzyl alcohol derivatives, which could introduce toxicity concerns absent in cilostazol .
Q & A
Q. How to integrate this compound into a theoretical framework for drug discovery?
- Methodological Answer :
- Link to kinase inhibition theory : Position the compound within the "hinge region binder" paradigm, leveraging its quinolinone core for ATP-competitive binding. Cite structural analogs with proven efficacy (e.g., roflumilast derivatives) .
- Hypothesis-driven optimization : Use Free-Wilson analysis to deconvolute contributions of substituents (tetrazole, phenylmethoxy) to potency and selectivity .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution.
- First-aid measures : For skin contact, wash with soap and water; for inhalation, move to fresh air and consult a physician. Maintain SDS documentation on-site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
